molecular formula C17H22N4O3 B2808730 4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one CAS No. 2309727-78-2

4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one

Cat. No.: B2808730
CAS No.: 2309727-78-2
M. Wt: 330.388
InChI Key: FVVNEKPQLFQCMW-UHFFFAOYSA-N
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Description

  • Starting material: 2-methoxypyridine
  • Reagents: Methyl iodide, potassium carbonate
  • Conditions: Room temperature
  • Product: 2-methoxy-1-methylpyridine
  • Step 3: Construction of Piperidine Ring

    • Starting material: 2-methoxy-1-methylpyridine
    • Reagents: 1,4-dibromobutane, sodium hydride
    • Conditions: Reflux
    • Product: 1-methyl-4-(2-methoxypyridin-1-yl)piperidine
  • Step 4: Functionalization with Methylimidazole

    • Starting material: 1-methyl-4-(2-methoxypyridin-1-yl)piperidine
    • Reagents: 3-methylimidazole, triethylamine
    • Conditions: Room temperature
    • Product: 4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyridinone core, followed by the introduction of the methoxy and methyl groups. The piperidine ring is then constructed and functionalized with the methylimidazole moiety.

    • Step 1: Synthesis of Pyridinone Core

      • Starting material: 2-chloropyridine
      • Reagents: Methanol, sodium methoxide
      • Conditions: Reflux
      • Product: 2-methoxypyridine

    Chemical Reactions Analysis

    Types of Reactions

    4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one can undergo various chemical reactions, including:

    • Oxidation

      • Reagents: Potassium permanganate, hydrogen peroxide
      • Conditions: Acidic or basic medium
      • Products: Oxidized derivatives of the pyridinone core
    • Reduction

      • Reagents: Sodium borohydride, lithium aluminum hydride
      • Conditions: Room temperature or reflux
      • Products: Reduced derivatives of the piperidine ring
    • Substitution

      • Reagents: Halogenating agents (e.g., bromine, chlorine)
      • Conditions: Room temperature or reflux
      • Products: Halogenated derivatives of the pyridinone core

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Sodium borohydride in ethanol

      Substitution: Bromine in chloroform

    Major Products

      Oxidation: this compound derivatives with oxidized functional groups

      Reduction: this compound derivatives with reduced piperidine ring

      Substitution: Halogenated derivatives of the pyridinone core

    Scientific Research Applications

    4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one
    • 4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-thione
    • 4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-amine

    Uniqueness

    This compound is unique due to its specific substitution pattern and the presence of both a piperidine ring and a methylimidazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

    Properties

    IUPAC Name

    4-methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H22N4O3/c1-19-10-13(15(24-3)8-16(19)22)17(23)21-6-4-12(5-7-21)14-9-18-11-20(14)2/h8-12H,4-7H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FVVNEKPQLFQCMW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)C3=CN=CN3C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H22N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    330.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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